N-Methyl Ziprasidone
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Overview
Description
Preparation Methods
The synthesis of N-Methyl Ziprasidone involves several steps. One common method includes the silylation of 1-(1,2-benzisothiazol-3-yl)piperazine with trimethylsilylchloride in methylene chloride in the presence of triethylamine . The silylated compound is then reacted with 5-(2-chloroethyl)-6-chloro-oxindole in the presence of sodium carbonate to obtain this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
N-Methyl Ziprasidone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aldehyde oxidase for oxidation and sodium borohydride for reduction . The major products formed from these reactions include ziprasidone sulfoxide and ziprasidone sulfone .
Scientific Research Applications
N-Methyl Ziprasidone has a wide range of scientific research applications. In chemistry, it is used to study receptor binding properties and the effects of structural modifications on pharmacological activity . In biology and medicine, it is utilized to investigate its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder . Additionally, it is used in pharmacokinetic studies to understand its metabolism and clearance in the body .
Mechanism of Action
The mechanism of action of N-Methyl Ziprasidone involves its high affinity for serotonin (5-HT2A) and dopamine (D2) receptors . By antagonizing these receptors, it helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis and mood disorders . It also exhibits moderate affinity for serotonin and norepinephrine reuptake sites, contributing to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
N-Methyl Ziprasidone is often compared with other atypical antipsychotics such as clozapine, olanzapine, and risperidone . While all these compounds share a similar mechanism of action, this compound is unique due to its higher affinity for serotonin receptors and lower incidence of metabolic side effects . This makes it a preferred option for patients who are sensitive to weight gain and metabolic disturbances .
Similar Compounds::- Clozapine
- Olanzapine
- Risperidone
- Quetiapine
- Aripiprazole
This compound stands out due to its balanced efficacy and tolerability profile, making it a valuable addition to the therapeutic arsenal for treating psychiatric disorders .
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGLIWDBDMJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.